![molecular formula C30H32N4O4 B2880218 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide CAS No. 1224014-21-4](/img/no-structure.png)

2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

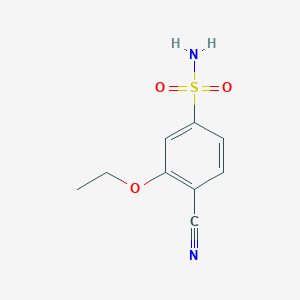

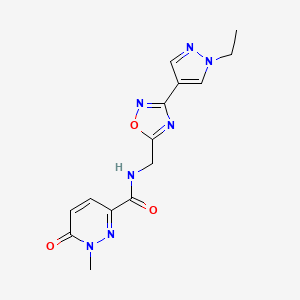

The compound “2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide” is a complex organic molecule. It contains a benzylamino group, a quinazolinone group, a phenyl group, and a pentylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups. The benzylamino group, quinazolinone group, phenyl group, and pentylacetamide group each contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone group could impact its solubility, while the benzylamino group could influence its reactivity .Scientific Research Applications

T-Type Ca2+ Channel Blocker in Cancer Therapy

The compound has been studied for its potential in cancer therapy, specifically in inducing autophagy and apoptosis in cancer cells. For instance, a selective T-type Ca2+ channel blocker, structurally related to the compound , showed promising results in reducing tumor volume and weight in lung cancer models. The mechanism involves inducing cell death via autophagy and apoptosis mediated by reactive oxygen species (ROS) generation and inhibition of glucose uptake, suggesting potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).

Versatile Building Blocks in Organic Synthesis

The compound's structure is reminiscent of versatile intermediates used in the synthesis of piperidine-containing natural products and bioactive compounds. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile intermediates for constructing diverse piperidine compounds, highlighting the potential utility of similar compounds in synthesizing a wide range of bioactive molecules with varied substitution patterns (Escolano et al., 2006).

Antimicrobial Activities

Compounds structurally related to 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide have been synthesized and evaluated for their antimicrobial activities. Such compounds, including those with 1,3-oxazolyl-7-chloroquinazolin-4(3H)one structures, have shown promising antimicrobial properties, highlighting the potential of similar compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Synthesis and Reactivity in Organic Chemistry

The compound is related to various organic synthesis research, including the synthesis of oxazolines and benoxazoles, where specific dehydrating agents facilitate the transformation. This demonstrates the compound's relevance in organic chemistry, particularly in synthesizing heterocyclic compounds which are crucial in drug development and materials science (Xu, Li, & Chen, 2011).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid to form the final product.", "Starting Materials": [ "2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine", "benzylamine", "2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine in ethanol to form 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine.", "Step 2: Reduction of the nitro group in 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine using palladium on carbon and hydrogen gas to form 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine.", "Step 3: Reaction of 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid in DMF at 80°C to form 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide." ] } | |

CAS RN |

1224014-21-4 |

Product Name |

2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide |

Molecular Formula |

C30H32N4O4 |

Molecular Weight |

512.61 |

IUPAC Name |

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide |

InChI |

InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36) |

InChI Key |

QPGHJWPOMSKKJQ-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)

![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)

![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)

![N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880146.png)

![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2880151.png)

![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)